3,5-Dibromo-3H-isobenzofuran-1-one
Overview
Description
3,5-Dibromo-3H-isobenzofuran-1-one is a chemical compound with the molecular formula C8H4Br2O2. It is characterized by the presence of two bromine atoms attached to the benzofuranone ring. This compound is known for its unique chemical properties and has garnered interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dibromo-3H-isobenzofuran-1-one typically involves the bromination of isobenzofuranone derivatives. One common method includes the use of bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the 3 and 5 positions of the benzofuranone ring .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring high yield and purity of the final product. The use of environmentally benign solvents and reagents is also emphasized to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions: 3,5-Dibromo-3H-isobenzofuran-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding isobenzofuran-1,3-diones.
Reduction: Reduction reactions can convert the dibromo compound to its corresponding dihydro derivatives.
Substitution: Nucleophilic substitution reactions can replace the bromine atoms with other functional groups.
Common Reagents and Conditions:
Oxidation: Molecular oxygen or hydrogen peroxide in the presence of a catalyst.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
Oxidation: Isobenzofuran-1,3-dione derivatives.
Reduction: Dihydro-3H-isobenzofuran-1-one derivatives.
Substitution: Various substituted isobenzofuranone derivatives depending on the nucleophile used.
Scientific Research Applications
3,5-Dibromo-3H-isobenzofuran-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments
Mechanism of Action
The mechanism of action of 3,5-Dibromo-3H-isobenzofuran-1-one involves its interaction with specific molecular targets. The bromine atoms in the compound can participate in halogen bonding, which influences its reactivity and interaction with biological molecules. The compound may inhibit certain enzymes or disrupt cellular processes, leading to its observed biological effects .
Comparison with Similar Compounds
- 3,4-Dibromo-3H-isobenzofuran-1-one
- 3,5-Dichloro-3H-isobenzofuran-1-one
- 3,5-Diiodo-3H-isobenzofuran-1-one
Comparison: 3,5-Dibromo-3H-isobenzofuran-1-one is unique due to the presence of bromine atoms, which impart distinct chemical and physical properties compared to its chloro and iodo analogs. The bromine atoms enhance the compound’s reactivity and influence its biological activity, making it a valuable compound for various applications .
Properties
IUPAC Name |
3,5-dibromo-3H-2-benzofuran-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Br2O2/c9-4-1-2-5-6(3-4)7(10)12-8(5)11/h1-3,7H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVHYDEJTOWNHJV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(OC2=O)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Br2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.92 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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